molecular formula C13H10N2O B1663543 3PO CAS No. 13309-08-5

3PO

Número de catálogo: B1663543
Número CAS: 13309-08-5
Peso molecular: 210.23 g/mol
Clave InChI: UOWGYMNWMDNSTL-ONEGZZNKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3PO is a PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase) inhibitor. This compound reduces glycolytic flux and suppresses glucose uptake. This compound may be useful agents in combination with other drugs that inhibit cancer cell proliferation. PFKFB3 inhibitors suppress glucose uptake, which in turn causes an increase in autophagy. The addition of selective inhibitors of autophagy to this compound and its more potent derivatives may prove useful as rational combinations for the treatment of cancer.

Actividad Biológica

3PO, chemically known as 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, is a selective inhibitor of the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphate 3 (PFKFB3). This enzyme plays a pivotal role in regulating glycolysis and gluconeogenesis, making this compound significant in metabolic studies and potential therapeutic applications. The compound has garnered attention for its effects on various biological processes, particularly in cancer research and metabolic disorders.

  • Molecular Formula : C13H10N2O
  • CAS Number : 13309-08-5
  • IC50 for PFKFB3 Inhibition : Approximately 23 µM to 25 µM

This compound functions primarily by competing with fructose-2,6-bisphosphate for binding to PFKFB3. This competitive inhibition leads to decreased levels of this metabolite, which is a potent activator of glycolysis. As a result, this compound reduces glucose uptake and lactate secretion in cells, influencing cellular metabolism significantly .

Cancer Research

Numerous studies have explored the application of this compound in various cancer models:

  • Leukemia : Research indicates that this compound can rapidly decrease glucose absorption in leukemic cells, leading to reduced lactate and ATP production. This metabolic alteration contributes to the inhibition of leukemia cell proliferation .
  • Solid Tumors : In models of melanoma, lung cancer, glioblastoma, colon adenocarcinoma, and pancreatic cancer, this compound has shown potential in reducing tumor growth by affecting metabolic pathways.

Cardiac Remodeling

In a study involving a mouse model of myocardial infarction, treatment with this compound was associated with improved cardiac function. The results indicated a decrease in infarction size and collagen density within the infarcted area, suggesting that inhibiting PFKFB3 may have protective effects on cardiac tissue post-injury.

Case Studies

  • Cardiac Function Improvement :
    • Model : Permanent left anterior descending ligation mouse model.
    • Findings : Significant improvement in cardiac function and reduced infarction size post-treatment with this compound.
  • Inhibition of Cancer Proliferation :
    • Model : Various cancer cell lines including leukemia.
    • Findings : Decreased ATP production and lactate levels led to reduced proliferation rates in treated cells.

Comparative Analysis with Other Compounds

The following table compares this compound with other relevant compounds that influence glycolytic pathways:

Compound NameStructure TypeKey Characteristics
Fructose-2,6-bisphosphateMetaboliteActivator of PFKFB3; regulates glycolysis
PFKFB2 InhibitorsEnzyme InhibitorSimilar mechanism; targets different isoforms of PFKFB
DichloroacetateMetabolic ModulatorAlters pyruvate metabolism; used in cancer therapy
AICAR (5-Aminoimidazole)AMP mimeticActivates AMP-activated protein kinase (AMPK)

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Ongoing investigations are focusing on its potential to induce autophagy and apoptosis in various cancer types. Additionally, studies are exploring its interactions with other signaling pathways that may influence cell proliferation and survival.

Aplicaciones Científicas De Investigación

Cancer Research

3PO has been extensively studied in the context of various cancers due to its ability to inhibit glycolysis through PFKFB3 inhibition. This effect leads to reduced cellular proliferation and increased apoptosis in cancer cells.

Case Studies

  • Melanoma and Lung Cancer : In models of melanoma and lung cancer, this compound treatment led to significant reductions in tumor growth and enhanced apoptosis rates .
  • Bladder Cancer : Research indicated that this compound effectively inhibited the growth of bladder cancer cell lines when used alone or in combination with other metabolic inhibitors like dichloroacetate.
Cancer Type Effect of this compound Study Reference
MelanomaReduced tumor growth
Lung CancerInduced apoptosis
Bladder CancerInhibited cell proliferation

Cardiovascular Research

This compound has shown promise in cardiovascular studies, particularly concerning myocardial infarction (MI) and cardiac remodeling.

Case Studies

  • A study demonstrated that treatment with this compound significantly improved cardiac function in a mouse model after MI, reducing infarction size and collagen density .
Study Focus Findings Study Reference
Myocardial InfarctionImproved cardiac function
Cardiac FibrosisReduced fibrosis post-MI

Inflammation Research

In addition to its applications in cancer and cardiovascular research, this compound has been investigated for its anti-inflammatory properties.

Case Studies

  • In models of colitis and psoriasis-like dermatitis, repeated administration of this compound resulted in significant reductions in inflammation and improved survival rates during experimental sepsis .
Inflammatory Condition Effect of this compound Study Reference
ColitisReduced leukocyte infiltration
Psoriasis-like DermatitisAmeliorated pathological angiogenesis

Análisis De Reacciones Químicas

Enzymatic Inhibition of PFKFB3

3PO competitively inhibits PFKFB3 by binding to its active site, reducing the enzyme’s ability to synthesize fructose-2,6-bisphosphate (F2,6BP), a potent activator of glycolysis .

Parameter Value Source
IC50 (PFKFB3 inhibition)25 μM
Selectivity>10-fold for PFKFB3 over PFKFB1/2/4
MechanismCompetitive inhibition of F2,6BP binding

This inhibition disrupts glycolytic flux, leading to reduced glucose uptake and ATP production .

Metabolic Consequences

By lowering F2,6BP levels, this compound decreases phosphofructokinase-1 (PFK-1) activity, a rate-limiting glycolytic enzyme. Key metabolic effects include:

  • Reduced lactate production : Glycolysis suppression diminishes lactate secretion, critical for cancer cell metabolism .

  • Altered glutathione levels : this compound decreases intracellular glutathione by 40% in neutrophils, indicating oxidative stress modulation .

  • Accumulation of upstream metabolites : Phenylalanine and L-glutamine levels rise due to metabolic rerouting .

Antiproliferative Activity

  • Cell cycle arrest : this compound induces G1/0 phase arrest in A375 melanoma cells, reducing proliferation by 60% at 50 μM .

  • Apoptosis : Triggers caspase-3 activation and mitochondrial membrane depolarization in cancer cells .

Anti-Angiogenic Effects

  • In vitro : Inhibits endothelial cell sprouting by 70% at 25 μM .

  • In vivo : Reduces tumor growth in xenograft models by 50% when combined with VEGFR inhibitors .

Comparative Analysis with Other PFKFB Inhibitors

Inhibitor Target IC50 Key Feature
This compoundPFKFB325 μMSelective, induces apoptosis
PFK158PFKFB35 μMBroader kinase inhibition
AZ67PFKFB30.7 μMHigh potency, preclinical use
DichloroacetatePDK1 mMIndirect glycolysis inhibition

This compound’s selectivity for PFKFB3 minimizes off-target effects compared to pan-kinase inhibitors like PFK158 .

Structural Insights

  • Binding interactions : Molecular docking studies suggest this compound’s α,β-unsaturated ketone group forms covalent adducts with PFKFB3’s catalytic lysine residues.

  • Synergistic effects : Combines with 2-deoxyglucose to enhance glycolytic blockade, amplifying cytotoxicity in in vitro models .

Limitations and Challenges

  • Solubility : Limited aqueous solubility (0.1 mg/mL) complicates in vivo delivery .

  • Off-target effects : At >50 μM, this compound inhibits unrelated kinases, necessitating careful dosing .

Propiedades

IUPAC Name

(E)-3-pyridin-3-yl-1-pyridin-4-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c16-13(12-5-8-14-9-6-12)4-3-11-2-1-7-15-10-11/h1-10H/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWGYMNWMDNSTL-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701348103
Record name (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701348103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18550-98-6
Record name (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701348103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3PO
Reactant of Route 2
Reactant of Route 2
3PO
Reactant of Route 3
Reactant of Route 3
3PO
Reactant of Route 4
Reactant of Route 4
3PO
Reactant of Route 5
Reactant of Route 5
3PO
Reactant of Route 6
3PO

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.